molecular formula C7H2Br2INS B13664595 4,7-Dibromo-2-iodobenzo[d]thiazole

4,7-Dibromo-2-iodobenzo[d]thiazole

Cat. No.: B13664595
M. Wt: 418.88 g/mol
InChI Key: ZQBGPFTXYGQYNW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,7-Dibromo-2-iodobenzo[d]thiazole is a halogenated heterocyclic compound featuring a benzothiazole core substituted with bromine atoms at the 4- and 7-positions and an iodine atom at the 2-position. These compounds are pivotal in materials science, pharmaceuticals, and organic electronics due to their electron-deficient nature and reactivity in cross-coupling reactions .

Properties

Molecular Formula

C7H2Br2INS

Molecular Weight

418.88 g/mol

IUPAC Name

4,7-dibromo-2-iodo-1,3-benzothiazole

InChI

InChI=1S/C7H2Br2INS/c8-3-1-2-4(9)6-5(3)11-7(10)12-6/h1-2H

InChI Key

ZQBGPFTXYGQYNW-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C2C(=C1Br)N=C(S2)I)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,7-Dibromo-2-iodobenzo[d]thiazole typically involves the bromination and iodination of benzo[d]thiazole derivatives. One common method includes the bromination of 2-iodobenzo[d]thiazole using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide . The reaction is carried out under controlled conditions to ensure selective bromination at the 4 and 7 positions.

Industrial Production Methods

Industrial production of 4,7-Dibromo-2-iodobenzo[d]thiazole follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The compound is typically purified through recrystallization or chromatography techniques .

Mechanism of Action

The mechanism of action of 4,7-Dibromo-2-iodobenzo[d]thiazole involves its ability to undergo various chemical transformations. The presence of bromine and iodine atoms makes it a versatile intermediate for nucleophilic substitution and coupling reactions. These reactions enable the formation of diverse molecular structures with potential biological and industrial applications .

Comparison with Similar Compounds

Structural Isomerism and Halogen Substitution

  • 4,7-Dibromobenzo[d][1,2,3]thiadiazole vs. 4,7-Dibromobenzo[c][1,2,5]thiadiazole :
    • The [d][1,2,3]thiadiazole isomer (isoBTD) was first synthesized in 2016 using N-bromosuccinimide (NBS) in concentrated H₂SO₄, contrasting with the [c][1,2,5]thiadiazole isomer, which employs bromine in HBr .
    • The [d]-isomer exhibits distinct electronic properties due to altered sulfur and nitrogen positioning, impacting its application in optoelectronic materials .

Substituent Effects

  • 4,7-Dibromo-2-phenylbenzo[d]thiazole (CAS 1588440-95-2) :

    • Substitution of iodine with a phenyl group increases molecular weight (369.08 g/mol) and alters solubility, favoring organic solvents like toluene .
    • Hazard profiles differ: the phenyl derivative shows warnings for skin/eye irritation (H315, H319), while iodinated analogs may exhibit higher reactivity due to iodine’s polarizability .
  • 4,7-Dibromo-5-fluoro-2,1,3-benzothiadiazole (CAS 1347736-74-6) :

    • Fluorine introduction enhances electron-withdrawing effects, lowering LUMO levels for use in organic photovoltaics .
    • Melting point exceeds 250°C, similar to other dibrominated derivatives, indicating high thermal stability .

Data Tables: Key Properties of Analogous Compounds

Table 1: Structural and Physical Properties

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Applications
4,7-Dibromo-2-phenylbenzo[d]thiazole 1588440-95-2 C₁₃H₇Br₂NS 369.08 Not reported Organic electronics
4,7-Dibromo-5-fluoro-2,1,3-benzothiadiazole 1347736-74-6 C₆HBr₂FN₂S 323.96 >250 Photovoltaics
4,7-Dibromo-2,1,3-benzothiadiazole 15155-41-6 C₆H₂Br₂N₂S 293.96 180–182 Intermediate in synthesis
4,8-Diphenylbenzo[1,2-d:4,5-d']bis([1,2,3]thiadiazole) - C₁₈H₁₀N₄S₂ 370.43 >250 High-performance polymers

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.